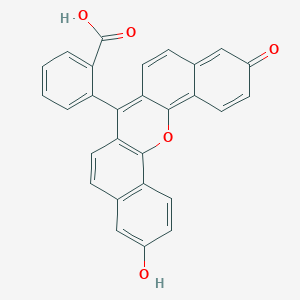
Naphthofluorescein
Overview
Description
Naphthofluorescein is a fluorescent compound with the chemical formula C28H16O5 and a molecular weight of 432.42 g/mol . It is known for its strong fluorescence properties, making it suitable for various applications in scientific research. This compound is particularly useful as a pH indicator due to its pH-dependent spectral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthofluorescein can be synthesized through a multi-step process involving the condensation of naphthalene derivatives with fluorescein. The reaction typically involves the use of strong acids or bases as catalysts and requires precise control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of high-purity starting materials and advanced purification techniques ensures the production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Naphthofluorescein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Naphthofluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy and imaging to study cellular processes.
Medicine: Utilized in diagnostic assays and as a marker in medical imaging.
Industry: Applied in the development of photothermal agents for cancer therapy and other industrial applications
Mechanism of Action
Naphthofluorescein exerts its effects primarily through its fluorescence properties. It absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful for imaging and diagnostic applications. The compound can also inhibit certain enzymes, such as furin, by binding to their active sites and preventing their catalytic activity .
Comparison with Similar Compounds
Naphthofluorescein is unique due to its strong fluorescence and pH-dependent spectral properties. Similar compounds include:
Fluorescein: A widely used fluorescent dye with similar applications but different spectral properties.
Carboxyfluorescein: Another fluorescent dye with carboxyl groups that enhance its solubility and stability.
Rhodamine: A fluorescent dye with different excitation and emission wavelengths, used in various imaging applications
This compound stands out due to its near-infrared absorption and superior stability, making it particularly useful in photothermal therapy and other advanced applications .
Properties
IUPAC Name |
7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16O5/c29-17-7-9-19-15(13-17)5-11-23-25(19)32-26-20-10-8-18(30)14-16(20)6-12-24(26)28(23)22-4-2-1-3-21(22)27(31)33-28/h1-14,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQIUDNVFVTQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C5=C(C=C4)C=C(C=C5)O)OC6=C3C=CC7=C6C=CC(=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886440 | |
| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61419-02-1 | |
| Record name | Naphthofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61419-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[7H-dibenzo[c,h]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 3,11-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80886440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthofluorescein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Naphthofluorescein?
A1: this compound has a molecular formula of C28H16O7 and a molecular weight of 460.42 g/mol. []
Q2: What are the key spectroscopic properties of this compound?
A2: this compound exhibits long-wavelength fluorescence. The optimum excitation wavelength can be influenced by additives like cyclodextrins and CHAPS, potentially reaching up to 635 nm, ideal for diode laser-based detection. []
Q3: How does the chemical structure of this compound contribute to its stability?
A3: Researchers have designed this compound derivatives like NFOM-2 with an intramolecular hydrogen bonding network, significantly enhancing photostability compared to derivatives lacking this feature. []
Q4: Are there specific applications where this compound's stability is advantageous?
A4: The enhanced stability of derivatives like NFOM-2 makes them suitable for applications like photothermal therapy (PTT), where photostability is crucial. []
Q5: How does this compound perform in different solvent systems?
A5: The excitation wavelength of this compound's hydrolysis product can be red-shifted by modifying the solvent environment, suggesting adaptability for diverse applications. []
Q6: How does this compound interact with alkaline phosphatase?
A6: this compound diphosphate and monophosphate act as fluorogenic substrates for alkaline phosphatase. Upon enzymatic hydrolysis, they yield fluorescent this compound, enabling the detection of this enzyme. [, ]
Q7: Can this compound be used to study enzyme inhibitors?
A7: Yes, this compound-based assays have been used to determine the activity of alkaline phosphatase inhibitors, such as theophylline. []
Q8: Does this compound interact with other proteins?
A8: Research suggests that this compound can bind to the C fragment of tetanus toxin (TetC), specifically at Site-2, a unique binding site on this toxin. []
Q9: What are the potential applications of this compound in studying biological processes?
A9: this compound has been explored for its ability to monitor cytosolic entry of cell-penetrating peptides due to its pH sensitivity. [] It has also been used in the development of fluorescent cobalamin derivatives (CobalaFluors) for imaging transcobalamin receptors. []
Q10: Can this compound detect specific molecules in biological systems?
A10: Yes, derivatives of this compound have been developed to detect molecules like hydrogen peroxide (H2O2) [, ], hydrogen sulfide (H2S) [], and cysteine/homocysteine [, ] in living cells, highlighting its potential as a biosensor.
Q11: Have computational methods been used to study this compound?
A11: Yes, molecular docking studies have been conducted to understand the binding interactions and affinity of this compound with targets like furin. []
Q12: How does modifying the structure of this compound affect its properties?
A12: Structural modifications, such as the introduction of specific functional groups, have led to the development of this compound-based probes with enhanced selectivity and sensitivity for target molecules like cysteine and homocysteine. []
Q13: Can you provide an example of how SAR studies have improved this compound-based probes?
A13: The development of NAF-BN, a near-infrared fluorescent probe, involved utilizing a benzyl boronic acid ester to quench the fluorescence of the this compound core. This modification enabled the selective detection of peroxynitrite (ONOO−) in living cells and Drosophila brains. []
Q14: Has this compound shown efficacy in biological models?
A14: this compound, specifically a derivative encapsulated in nanoparticles (NFOMNPs), has shown promising results as a photothermal agent in both in vitro and in vivo studies for cancer treatment. []
Q15: Are there studies investigating the use of this compound in animal models of disease?
A15: Research has demonstrated the application of this compound-based probes for visualizing ONOO− in Drosophila brains, indicating its potential for studying neurological disorders. []
Q16: Are there strategies for targeted delivery of this compound?
A16: Researchers have explored encapsulating this compound derivatives into nanocarriers like organic nanoparticles (NFOMNPs) for improved delivery and therapeutic efficacy in photothermal therapy. []
Q17: Can this compound be used to target specific cell types or tissues?
A17: Studies have shown the feasibility of using fluorescent hybrid magnetoliposomes loaded with this compound for targeted delivery and detection of reactive oxygen species in biological systems. [] Additionally, collagen-targeted theranostic nanosponges have been developed for delivering a matrix metalloproteinase 14 inhibitor, this compound. []
Q18: What analytical techniques are commonly employed to study this compound?
A18: Common techniques include fluorescence spectroscopy for analyzing fluorescence properties, mass spectrometry for structural characterization, and microscopy for visualizing cellular uptake and distribution. [, , , ]
Q19: How is this compound detected and quantified in biological samples?
A19: Fluorescence spectroscopy is a primary method for detecting and quantifying this compound in biological samples. The use of long-wavelength excitation and emission minimizes interference from background fluorescence in these samples. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




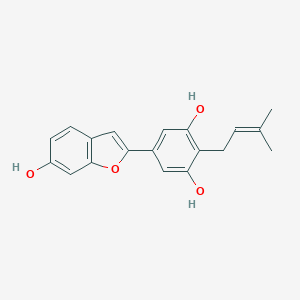

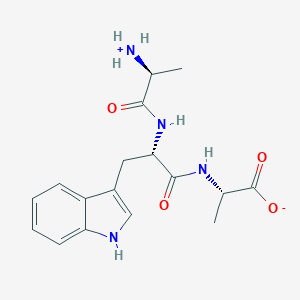

![3,5,7-trimethyl-1-[2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl]-1,3-dihydro-2H-azepin-2-one](/img/structure/B155282.png)


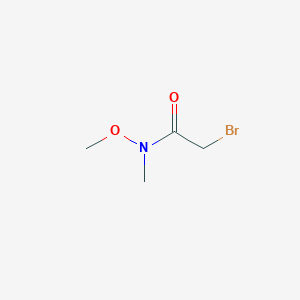
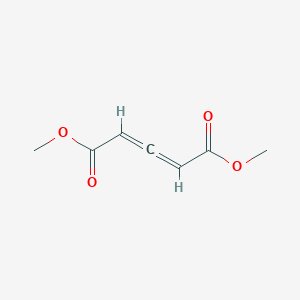
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)

![2-[2-(2-methylpentoxy)ethoxy]ethanol](/img/structure/B155300.png)
